molecular formula C21H28N2O4 B2730219 Tert-butyl 1-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate CAS No. 2361840-82-4

Tert-butyl 1-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate

Cat. No. B2730219
CAS RN: 2361840-82-4
M. Wt: 372.465
InChI Key: MNYQJCUXIVWKMW-UHFFFAOYSA-N
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Description

Tert-butyl 1-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Tert-butyl 1-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and other cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of Tert-butyl 1-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate is its potential as a drug candidate for the treatment of cancer and other diseases. It has also been used as a tool to study protein-protein interactions in biochemistry research. However, one limitation is its high cost, which may make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for research on Tert-butyl 1-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore its use in the development of new materials. Additionally, further research is needed to better understand its mechanism of action and its effects on various cellular processes.

Synthesis Methods

Tert-butyl 1-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of tert-butyl 4-aminocyclohexane-1-carboxylate with 4-(prop-2-enoylamino)benzoyl chloride in the presence of a base. The resulting intermediate is then treated with trifluoroacetic acid to obtain the final product.

Scientific Research Applications

Tert-butyl 1-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has shown promise as a potential drug candidate for the treatment of cancer and other diseases. In biochemistry, it has been used as a tool to study protein-protein interactions. In materials science, it has been investigated for its potential use in the development of new materials.

properties

IUPAC Name

tert-butyl 1-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-5-17(24)22-16-11-9-15(10-12-16)18(25)23-21(13-7-6-8-14-21)19(26)27-20(2,3)4/h5,9-12H,1,6-8,13-14H2,2-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYQJCUXIVWKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCCC1)NC(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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